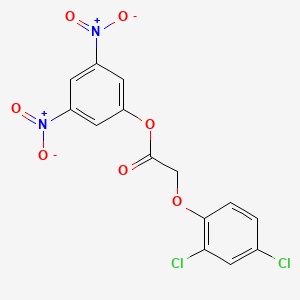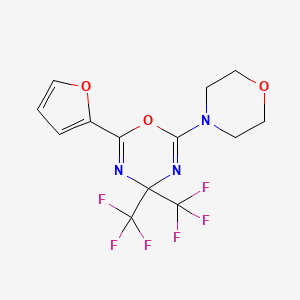![molecular formula C19H17ClN2OS B15021889 (1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B15021889.png)
(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzoyl)-5-methyl-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines a thieno ring with an isoquinoline moiety, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-5-methyl-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine typically involves multi-step organic reactions One common method starts with the preparation of the thieno[2,3-c]isoquinoline core, which can be achieved through cyclization reactions involving appropriate precursors such as substituted benzaldehydes and amines
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally friendly.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzoyl)-5-methyl-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
2-(4-Chlorobenzoyl)-5-methyl-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isoquinoline derivatives have shown promise.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-(4-chlorobenzoyl)-5-methyl-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects.
類似化合物との比較
Similar Compounds
Isoquinoline: A simpler structure that serves as the core for many derivatives.
Thieno[2,3-c]isoquinoline: A closely related compound with a similar ring structure.
4-Chlorobenzoyl derivatives: Compounds that share the 4-chlorobenzoyl group but differ in other structural features.
Uniqueness
What sets 2-(4-chlorobenzoyl)-5-methyl-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the thieno and isoquinoline rings, along with the 4-chlorobenzoyl group, makes it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C19H17ClN2OS |
|---|---|
分子量 |
356.9 g/mol |
IUPAC名 |
(1-amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H17ClN2OS/c1-10-13-4-2-3-5-14(13)15-16(21)18(24-19(15)22-10)17(23)11-6-8-12(20)9-7-11/h6-9H,2-5,21H2,1H3 |
InChIキー |
OPHKXVVEJWPYOF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCCC2=C3C(=C(SC3=N1)C(=O)C4=CC=C(C=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B15021824.png)
![4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15021827.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B15021835.png)
![2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B15021843.png)
![3-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15021855.png)
![3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol](/img/structure/B15021858.png)
![1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021859.png)
![3-methyl-6-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021860.png)
![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15021863.png)
![N'~1~,N'~10~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}decanedihydrazide](/img/structure/B15021870.png)

![2,4-dichloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B15021884.png)
